4-Cyano-3-methylisoquinoline

Catalog No.
S603733
CAS No.
161468-32-2
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-3-methylisoquinoline

CAS Number

161468-32-2

Product Name

4-Cyano-3-methylisoquinoline

IUPAC Name

3-methylisoquinoline-4-carbonitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3

InChI Key

SZWLGBJCLZDZBY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N

Synonyms

4-CYANO-3-METHYLISOQUINOLINE

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N

Protein Kinase A (PKA) Inhibitor:

One of the most well-documented applications of 4-CN-3-MeIQ is its role as a potent and specific inhibitor of protein kinase A (PKA). PKA is a crucial enzyme involved in numerous cellular processes, including cell growth, survival, and differentiation. Studies have shown that 4-CN-3-MeIQ exhibits high potency (IC50 = 30 nM) against PKA, making it a valuable tool for researchers to study the role of PKA in various biological systems [].

Antimalarial Activity:

Another promising area of research for 4-CN-3-MeIQ is its potential as an antimalarial agent. Studies have demonstrated that 4-CN-3-MeIQ derivatives possess antimalarial activity against the human malaria parasite, Plasmodium falciparum. The mechanism of action involves targeting the sodium efflux pump PfATP4, leading to parasite death []. This research area is ongoing, with efforts focused on optimizing the efficacy and selectivity of 4-CN-3-MeIQ derivatives for potential antimalarial drug development.

4-Cyano-3-methylisoquinoline is a nitrogen-containing heterocyclic compound characterized by a cyano group and a methyl group attached to an isoquinoline structure. This compound has garnered attention in medicinal chemistry, particularly for its potential as an antimalarial agent. The molecular formula of 4-cyano-3-methylisoquinoline is C_10H_8N_2, and it exhibits properties that make it a candidate for targeting specific biological pathways in parasites.

CMIQ's mechanism of action against malaria parasites is still under investigation []. However, research suggests it disrupts the parasite's sodium efflux pump, a protein crucial for maintaining ion balance within the parasite []. This disrupts the parasite's physiology and ultimately leads to its death [].

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to proper hazardous waste disposal procedures.
, primarily due to the reactivity of the cyano group. It can undergo nucleophilic substitutions, electrophilic additions, and cyclization reactions. For example, it has been shown to interact with various nucleophiles, leading to the formation of substituted derivatives that may enhance its biological activity. The ability to modify its structure through

The biological activity of 4-cyano-3-methylisoquinoline has been extensively studied, particularly its antimalarial properties. Research indicates that this compound inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. It has been shown to have an effective concentration (EC50) against chloroquine-sensitive and resistant strains of P. falciparum at approximately 1 µM in 72-hour growth assays . Additionally, its mechanism of action appears to involve targeting protein kinase A (PKA) pathways within the parasite, which are crucial for processes like invasion and egress from host cells .

The synthesis of 4-cyano-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes:

  • Cyclization: Starting from appropriate precursors such as 3-methylisoquinoline and cyanogen bromide or other cyanating agents.
  • Functionalization: Late-stage functionalization techniques can be employed to introduce various substituents that may enhance biological activity or solubility.
  • Purification: The final product is usually purified using techniques like recrystallization or chromatography.

Recent studies have also explored photoredox catalysis and radical chemistry as innovative approaches to synthesize derivatives of this compound .

4-Cyano-3-methylisoquinoline has several applications in medicinal chemistry:

  • Antimalarial Drug Development: Its primary application lies in the development of new antimalarial therapies targeting P. falciparum.
  • Research Tool: It serves as a reversible and specific inhibitor of protein kinase A, making it valuable for research into kinase signaling pathways .
  • Potential Therapeutic Agent: Ongoing studies are exploring its efficacy against other diseases where PKA plays a critical role.

Several compounds share structural similarities with 4-cyano-3-methylisoquinoline, often exhibiting comparable biological activities:

Compound NameStructure TypeBiological ActivityUnique Features
3-MethylisoquinolineIsoquinolineAntimicrobialBasic structure without cyano group
4-Cyano-1-methylisoquinolineIsoquinolineAntimalarialDifferent position of cyano group
1-(Butylamino)-3-methylisoquinoline-4-carbonitrileIsoquinoline derivativeAntimalarialEnhanced solubility and potency
7-(3-Methoxyphenyl)-3-methylisoquinoline-4-carbonitrileIsoquinoline derivativeAntimalarialSubstituted phenyl group

The uniqueness of 4-cyano-3-methylisoquinoline lies in its specific combination of structural features that optimize its interaction with target proteins in Plasmodium falciparum, potentially leading to enhanced efficacy as an antimalarial agent compared to its analogs.

XLogP3

2.2

Wikipedia

3-methyl-4-isoquinolinecarbonitrile

Dates

Last modified: 08-15-2023

PKC and PKA inhibitors reinstate morphine-induced behaviors in morphine tolerant mice

Forrest L Smith, Ruby R Javed, Paul A Smith, William L Dewey, Bichoy H Gabra
PMID: 17056270   DOI: 10.1016/j.phrs.2006.09.007

Abstract

Male Swiss Webster mice exhibited antinociception, hypothermia and Straub tail 3h following a 75mg morphine pellet implantation. These signs disappeared by 72h, and the morphine-pelleted mice were indistinguishable from placebo-pelleted ones, although brain morphine concentrations ranged from 200 to 400ng/gm. We previously demonstrated that chemical inhibitors of protein kinase C (PKC) and A (PKA) are able to reverse morphine tolerance in acutely morphine-challenged mice. However, it was not known whether the reversal of tolerance was due to the interaction of kinase inhibitors with the morphine released from the pellet, the acutely injected morphine to challenge tolerant mice, or both. The present study aimed at determining the interaction between the PKC and PKA inhibitors and the morphine released "solely" from the pellet to reinstate the morphine-induced behavioral and physiological effects, 72h after implantation of morphine pellets. Placebo or 75mg morphine pellets were surgically implanted, and testing was conducted 72h later. Our results showed that the intracerebroventricular (i.c.v.) administration of the PKC inhibitors, bisindolylmaleimide I and Gö-6976 as well as the PKA inhibitors, 4-cyano-3-methylisoquinoline and KT-5720, restored the morphine-induced behaviors of antinociception, Straub tail and hypothermia in morphine-pelleted mice to the same extent observed 3h following the pellet implantation. The tail withdrawal and the hot plate reaction time expressed as percent maximum possible effect (%MPE) was increased to 80-100 and 41-90%, respectively, in PKC and PKA inhibitor-treated morphine tolerant mice compared to 2-10% in non-treated mice. Similarly, a significant hypothermia (1.3-4.0 degrees C decrease in body temperature) was detected in PKC and PKA inhibitor-treated morphine tolerant mice compared to an euthermic state in non-treated morphine tolerant mice. Finally, the Straub tail score was increased to 1.1-1.6 in PKC and PKA inhibitor-treated tolerant mice, whereas it was totally absent in non-treated animals. It is noticeably that the kinase inhibitors used in the study had no effect in placebo-pelleted mice. Our results provide the first evidence on the ability of PKC and PKA inhibitors to reinstate the behavioral and physiological effects of morphine in non-challenged morphine-tolerant animals.


Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation

Melissa J Buskes, Katherine L Harvey, Benjamin J Richards, Robabeh Kalhor, Rebecca M Christoff, Chamodi K Gardhi, Dene R Littler, Elliott D Cope, Boris Prinz, Greta E Weiss, Nathan J O'Brien, Brendan S Crabb, Leslie W Deady, Paul R Gilson, Belinda M Abbott
PMID: 27105169   DOI: 10.1039/c5ob02517f

Abstract

Central to malaria pathogenesis is the invasion of human red blood cells by Plasmodium falciparum parasites. Following each cycle of intracellular development and replication, parasites activate a cellular program to egress from their current host cell and invade a new one. The orchestration of this process critically relies upon numerous organised phospho-signaling cascades, which are mediated by a number of central kinases. Parasite kinases are emerging as novel antimalarial targets as they have diverged sufficiently from their mammalian counterparts to allow selectable therapeutic action. Parasite protein kinase A (PfPKA) is highly expressed late in the cell cycle of the parasite blood stage and has been shown to phosphorylate a critical invasion protein, Apical Membrane Antigen 1. This enzyme could therefore be a valuable drug target so we have repurposed a substituted 4-cyano-3-methylisoquinoline that has been shown to inhibit rat PKA with the goal of targeting PfPKA. We synthesised a novel series of compounds and, although many potently inhibit the growth of chloroquine sensitive and resistant strains of P. falciparum, they were found to have minimal activity against PfPKA, indicating that they likely have another target important to parasite cytokinesis and invasion.


Activation of the adenylyl cyclase/protein kinase A pathway facilitates neural release of beta-nicotinamide adenine dinucleotide in canine mesenteric artery

Janette Bobalova, Violeta N Mutafova-Yambolieva
PMID: 16566918   DOI: 10.1016/j.ejphar.2006.02.049

Abstract

Using high performance liquid chromatography techniques with fluorescence detection we demonstrate that overflow of beta-nicotinamide adenine dinucleotide evoked by electrical field stimulation (16 Hz, 0.3 ms) in the canine isolated mesenteric artery is increased by the activators of adenylyl cyclase (AC) forskolin and calcitonin gene-related peptide (CGRP), by dibutyryl cAMP, and by the inhibitors of phosphodiesterases III and IV milrinone and rolipram. The enhancing effect of forskolin is abolished by the AC inhibitor MDL 12,330A and by protein kinase A (PKA) inhibitors peptide 14-22 amide and 4-cyano-3-methylisoquinoline. Therefore, activation of the AC/cAMP/PKA pathway enhances the release of beta-NAD+ from perivascular nerve terminals.


A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4

Paul R Gilson, Rasika Kumarasingha, Jennifer Thompson, Xinxin Zhang, Jocelyn Sietsma Penington, Robabeh Kalhor, Hayley E Bullen, Adele M Lehane, Madeline G Dans, Tania F de Koning-Ward, Jessica K Holien, Tatiana P Soares da Costa, Mark D Hulett, Melissa J Buskes, Brendan S Crabb, Kiaran Kirk, Anthony T Papenfuss, Alan F Cowman, Belinda M Abbott
PMID: 31311978   DOI: 10.1038/s41598-019-46500-5

Abstract

We developed a novel series of antimalarial compounds based on a 4-cyano-3-methylisoquinoline. Our lead compound MB14 achieved modest inhibition of the growth in vitro of the human malaria parasite, Plasmodium falciparum. To identify its biological target we selected for parasites resistant to MB14. Genome sequencing revealed that all resistant parasites bore a single point S374R mutation in the sodium (Na
) efflux transporter PfATP4. There are many compounds known to inhibit PfATP4 and some are under preclinical development. MB14 was shown to inhibit Na
dependent ATPase activity in parasite membranes, consistent with the compound targeting PfATP4 directly. PfATP4 inhibitors cause swelling and lysis of infected erythrocytes, attributed to the accumulation of Na
inside the intracellular parasites and the resultant parasite swelling. We show here that inhibitor-induced lysis of infected erythrocytes is dependent upon the parasite protein RhopH2, a component of the new permeability pathways that are induced by the parasite in the erythrocyte membrane. These pathways mediate the influx of Na
into the infected erythrocyte and their suppression via RhopH2 knockdown limits the accumulation of Na
within the parasite hence protecting the infected erythrocyte from lysis. This study reveals a role for the parasite-induced new permeability pathways in the mechanism of action of PfATP4 inhibitors.


Explore Compound Types